

A Technical Guide to the Spectroscopic Characterization of 2-Bromotetradecanoic Acid

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Compound of Interest

Compound Name: 2-Bromotetradecanoic acid

CAS No.: 135312-82-2

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This guide provides an in-depth analysis of the spectroscopic data for **2-Bromotetradecanoic acid**, a halogenated fatty acid of significant interest in biochemical research and as a synthetic intermediate. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

2-Bromotetradecanoic acid, also known as α -bromomyristic acid, is a derivative of the saturated fatty acid, myristic acid, with a bromine atom at the alpha (C2) position. This structural modification imparts unique chemical reactivity, making it a valuable tool in various scientific applications. The precise characterization of this molecule is paramount for its effective use, and this is achieved through a combination of spectroscopic techniques.

The molecular structure is as follows:

Caption: Molecular structure of **2-Bromotetradecanoic acid**.

This guide will now delve into the specifics of each major spectroscopic technique for the comprehensive analysis of **2-Bromotetradecanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2-Bromotetradecanoic acid**, both ^1H and ^{13}C NMR are essential for confirming the structure.

^1H NMR Spectroscopy

Experimental Protocol: A typical ^1H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

Data Interpretation: The ^1H NMR spectrum of **2-Bromotetradecanoic acid** is expected to show distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~4.2	Triplet	1H	Methine proton at C2 (-CHBr-)
~2.2	Multiplet	2H	Methylene protons at C3 (-CH ₂ -CHBr-)
~1.2-1.4	Multiplet (broad)	20H	Methylene protons of the long alkyl chain (- (CH ₂) ₁₀ -)
~0.9	Triplet	3H	Terminal methyl protons (-CH ₃)

The downfield shift of the methine proton at C2 to around 4.2 ppm is a direct consequence of the deshielding effect of the adjacent electronegative bromine atom. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy

Experimental Protocol: For ¹³C NMR, a more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is typically used, and the spectrum is acquired on a spectrometer operating at 75 MHz or higher. A proton-decoupled spectrum is usually obtained to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon backbone.

Chemical Shift (δ, ppm)	Assignment
~175	Carboxylic acid carbon (-COOH)
~45	Methine carbon at C2 (-CHBr)
~34	Methylene carbon at C3
~22-32	Methylene carbons of the long alkyl chain
~14	Terminal methyl carbon

The presence of the bromine atom at the alpha position significantly shifts the C2 carbon to approximately 45 ppm. The exact chemical shifts of the long alkyl chain carbons can be very close and may require higher field instruments for complete resolution.

Infrared (IR) Spectroscopy

Experimental Protocol: IR spectroscopy is a rapid and simple technique for identifying functional groups. A common method for solid samples like **2-Bromotetradecanoic acid** is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a transparent disk, which is then placed in the IR spectrometer.

Data Interpretation: The IR spectrum of **2-Bromotetradecanoic acid** is dominated by absorptions from the carboxylic acid group and the long alkyl chain.^[1]

Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
2500-3300	Broad, Strong	O-H stretch of the carboxylic acid (hydrogen-bonded)
~2920, ~2850	Strong	C-H stretch of the alkyl chain
~1710	Strong	C=O stretch of the carboxylic acid
~1465	Medium	C-H bend of the CH ₂ groups
~1290	Medium	C-O stretch of the carboxylic acid
~930	Broad, Medium	O-H bend (out-of-plane) of the carboxylic acid dimer
~650	Medium-Weak	C-Br stretch

The very broad O-H stretching band is a hallmark of a hydrogen-bonded carboxylic acid.^{[1][2]} The strong carbonyl absorption around 1710 cm⁻¹ confirms the presence of the acid functionality. The C-Br stretch is typically weak and falls in the fingerprint region, but its presence is consistent with the structure.

Mass Spectrometry (MS)

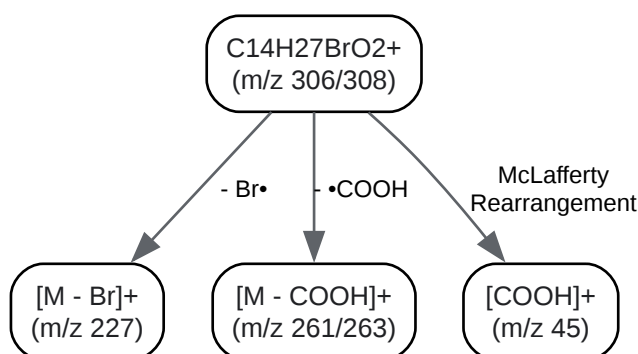
Experimental Protocol: For a fatty acid derivative like **2-Bromotetradecanoic acid**, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common analytical technique. The carboxylic acid is often derivatized, for example, to its methyl ester, to improve its volatility for GC analysis. The sample is injected into the GC, where it is vaporized and separated from other components before entering the mass spectrometer.

Data Interpretation: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. For **2-Bromotetradecanoic acid** (molecular weight ~307 g/mol), the EI mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br

are in an approximate 1:1 ratio), which will result in M^+ and $M+2$ peaks of nearly equal intensity.[3]

m/z	Proposed Fragment
306/308	$[M]^+$, molecular ion
227	$[M - Br]^+$, loss of bromine radical
289/291	$[M - H_2O]^+$, loss of water
45	$[COOH]^+$

Fragmentation Pathway:



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Caption: Proposed key fragmentation pathways for **2-Bromotetradecanoic acid** in EI-MS.

The loss of the bromine atom is a common fragmentation pathway for alkyl bromides. Another significant fragmentation is the loss of the carboxylic acid group.

Summary of Spectroscopic Data

Technique	Key Features and Observations
^1H NMR	- Broad singlet ~11-12 ppm (COOH).- Triplet ~4.2 ppm (CHBr).- Characteristic signals for the long alkyl chain.
^{13}C NMR	- Carbonyl carbon ~175 ppm.- Alpha-carbon attached to bromine ~45 ppm.- Signals for the long alkyl chain carbons.
IR	- Very broad O-H stretch ($2500\text{-}3300\text{ cm}^{-1}$).- Strong C=O stretch ($\sim 1710\text{ cm}^{-1}$).- Strong C-H stretches ($\sim 2920, 2850\text{ cm}^{-1}$).
MS (EI)	- Molecular ion peaks at m/z 306/308 (due to Br isotopes).- Characteristic fragment at m/z 227 (loss of Br).

This comprehensive spectroscopic analysis provides a robust framework for the unequivocal identification and characterization of **2-Bromotetradecanoic acid**, ensuring its quality and suitability for research and development applications.

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